

A Comparative Guide to Spectral Databases for the Analysis of Pentachloropyridine

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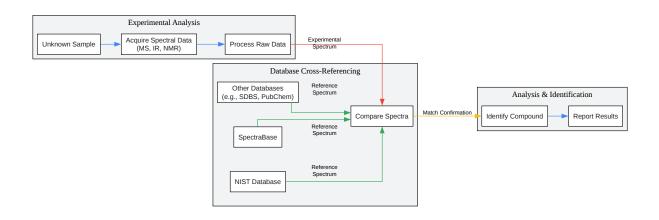
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for **Pentachloropyridine** (CAS No. 2176-62-7) from prominent databases, including the National Institute of Standards and Technology (NIST) and SpectraBase. This objective analysis is supported by a detailed examination of experimental data and protocols to assist in the critical evaluation of these resources.

This guide presents a side-by-side comparison of mass spectrometry (MS), infrared (IR) spectroscopy, and 13C nuclear magnetic resonance (NMR) data for **Pentachloropyridine**. The information is summarized in clear, structured tables to facilitate easy comparison of key spectral features. Furthermore, detailed experimental protocols for acquiring such spectra are provided to enable replication and methodological assessment.

Cross-Referencing Workflow

The process of cross-referencing spectral data from an unknown sample against established databases is a fundamental workflow in chemical analysis. The following diagram illustrates a typical logical progression for this process.





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Caption: Workflow for identifying an unknown compound by cross-referencing its spectral data with multiple databases.

Spectral Data Comparison

The following tables summarize the key spectral data for **Pentachloropyridine** obtained from the NIST and SpectraBase databases.

Mass Spectrometry (Electron Ionization)

Database	Major m/z Peaks and Relative Intensities
NIST	251 (100%), 216 (55%), 181 (30%), 146 (20%), 111 (15%)
SpectraBase	Data not readily available without a subscription.



Infrared (IR) Spectroscopy

Database	Key Absorption Bands (cm-1) and Descriptions
NIST	1535 (C=C stretch, aromatic), 1380 (C-N stretch), 1080 (C-Cl stretch), 830 (C-H bend, out-of-plane)
SpectraBase	Data not readily available without a subscription.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Database	Chemical Shifts (ppm) and Assignments
NIST	No 13C NMR data available in the NIST WebBook for Pentachloropyridine.
SpectraBase	147.1, 139.5, 128.9 (Signals corresponding to the carbon atoms of the pyridine ring)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols represent standard practices and are intended to provide a framework for obtaining comparable spectral data.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **Pentachloropyridine**.

Methodology:

- Sample Introduction: A solid probe or a gas chromatography (GC) inlet system is used to
 introduce the sample into the mass spectrometer. For GC-MS, a dilute solution of
 Pentachloropyridine in a volatile organic solvent (e.g., dichloromethane) is injected into the
 GC.
- Ionization: Electron ionization is performed at a standard energy of 70 eV.



- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed using a
 quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: The mass spectrum is recorded, displaying the relative abundance of each ion as a function of its m/z value.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of solid **Pentachloropyridine**.

Methodology:

- Sample Preparation (Thin Solid Film Method):
 - A small amount of **Pentachloropyridine** is dissolved in a volatile solvent (e.g., dichloromethane).
 - A drop of the solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
 - The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
- · Data Acquisition:
 - A background spectrum of the clean salt plate is recorded.
 - The salt plate with the sample film is placed in the spectrometer's sample holder.
 - The FT-IR spectrum is acquired over a typical range of 4000-400 cm-1. The spectrum from the NIST database was obtained via GC-IR at a resolution of 8 cm-1.[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the 13C NMR spectrum of **Pentachloropyridine**.

Methodology:

Sample Preparation:



- Approximately 10-20 mg of **Pentachloropyridine** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3).
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference (0 ppm).
- Data Acquisition:
 - The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer.
 - A standard proton-decoupled 13C NMR experiment is performed.
 - Key acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

This guide provides a foundational comparison for researchers utilizing spectral databases for the identification of **Pentachloropyridine**. For definitive identification, it is always recommended to compare experimentally acquired data with multiple database entries and, when possible, with a certified reference standard.

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References

- 1. NIST Standard Reference Database 35 | NIST [nist.gov]
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